Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate

描述

Chemical Identity and IUPAC Nomenclature

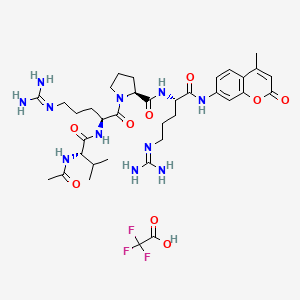

Acetyl-Valine-Arginine-Proline-Arginine-7-amino-4-methylcoumarin trifluoroacetate, designated by the Chemical Abstracts Service number 919515-51-8, possesses the molecular formula C34H51N11O7 with a molecular weight of 725.84 grams per mole. The compound exists as a trifluoroacetate salt form, which enhances its stability and solubility characteristics in aqueous solutions commonly employed in biochemical assays.

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid. This systematic nomenclature reflects the complex stereochemical configuration of the tetrapeptide sequence acetyl-Valine-Arginine-Proline-Arginine linked to the 7-amino-4-methylcoumarin fluorophore through an amide bond.

The structural composition includes an acetylated amino terminus followed by the tetrapeptide sequence Valine-Arginine-Proline-Arginine, with the carboxy terminus conjugated to 7-amino-4-methylcoumarin through an amide linkage. The trifluoroacetate counterion contributes to the compound's enhanced solubility profile and crystalline stability during storage and handling procedures.

Historical Development as a Fluorogenic Protease Substrate

The development of Acetyl-Valine-Arginine-Proline-Arginine-7-amino-4-methylcoumarin trifluoroacetate emerged from the broader evolution of fluorogenic peptide substrates used in protease research. The foundational work establishing 7-amino-4-methylcoumarin as a fluorogenic leaving group dates back to the pioneering efforts in protease specificity determination, where researchers recognized the utility of fluorescence-based detection systems for monitoring enzymatic cleavage events in real-time. The use of 7-amino-4-methylcoumarin fluorogenic peptide substrates became a well-established method for the determination of protease specificity, with specific cleavage of the anilide bond liberating the fluorogenic 7-amino-4-methylcoumarin leaving group and allowing for simple determination of cleavage rates for individual substrates.

The evolution toward more sophisticated fluorogenic substrates led to the development of the bifunctional fluorogenic leaving group 7-amino-4-carbamoylmethylcoumarin, which demonstrated approximately three-fold increased quantum yield over 7-amino-4-methylcoumarin and permitted reduction in enzyme and substrate concentrations. This advancement enabled researchers to tolerate a greater number of substrates in single assays, thereby increasing the diversity space of substrate libraries and facilitating more comprehensive protease profiling studies.

The specific tetrapeptide sequence Valine-Arginine-Proline-Arginine was identified through systematic substrate specificity studies targeting metacaspases, particularly Arabidopsis thaliana metacaspase-9. This sequence represents an optimized substrate configuration that exhibits high catalytic efficiency, with kinetic parameters demonstrating kcat/Km values of 4.6 × 10^5 M^-1s^-1 for Arabidopsis thaliana metacaspase-9. The selection of this particular amino acid sequence reflects the substrate specificity requirements of metacaspases, which show high specificity for arginine and lysine cleavage sites at the P1 position, distinguishing them from classical caspases that require aspartic acid at the P1 position.

Role in the Evolution of Metacaspase Research Methodologies

Acetyl-Valine-Arginine-Proline-Arginine-7-amino-4-methylcoumarin trifluoroacetate has played a transformative role in advancing metacaspase research methodologies, particularly in the study of programmed cell death mechanisms across diverse biological systems. The compound's introduction marked a significant departure from the traditional reliance on caspase-specific substrates, which contain aspartic acid at the P1 position and are not indicative of metacaspase catalytic activity due to the distinct substrate specificity requirements of these enzymes.

The application of this fluorogenic substrate has enabled researchers to develop highly sensitive and specific assays for metacaspase activity detection in various experimental systems. In marine phytoplankton research, the compound has been instrumental in establishing direct metacaspase activity measurements, replacing previous reliance on caspase-like activity assays that provided only indirect evidence of programmed cell death mechanisms. The method specifically tests direct metacaspase activity in phytoplankton through cleavage of the fluorogenic metacaspase substrate, providing researchers with a more accurate diagnostic tool for studying programmed cell death in marine ecosystems.

The compound has also facilitated the development of high-throughput screening methodologies for identifying metacaspase inhibitors. Researchers have successfully adapted the fluorogenic substrate-based assay for miniaturized screening formats, enabling the evaluation of large chemical libraries containing thousands of compounds. This approach has led to the identification of thioxodihydropyrimidinedione scaffold-containing compounds as selective metacaspase inhibitors, demonstrating the substrate's utility in drug discovery applications.

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7)/t23-,24-,25-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFMWDQLNKKSM-XQVKXODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52F3N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is Arabidopsis thaliana metacaspase-9 (AtMC9) . Metacaspases are a type of protease, a group of enzymes whose main function is to break down proteins. AtMC9, in particular, is involved in programmed cell death in plants.

Mode of Action

This compound acts as a fluorogenic substrate for AtMC9. This means that the compound is normally non-fluorescent, but upon cleavage by AtMC9, it releases a fluorescent signal. This property allows researchers to measure the activity of AtMC9 in real-time.

Biochemical Pathways

Given its role as a substrate for atmc9, it is likely involved in the pathways related toprogrammed cell death in plants

Pharmacokinetics

As a peptide substrate, it is likely to be rapidly metabolized and cleared from the body. Its bioavailability would depend on factors such as the route of administration and the presence of any delivery systems.

Result of Action

The cleavage of this compound by AtMC9 results in the release of a fluorescent signal. This allows researchers to monitor the activity of AtMC9 in real-time, providing valuable insights into the role of this enzyme in programmed cell death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the enzyme activity and thus the cleavage of the substrate. Furthermore, the compound should be stored at temperatures below -15°C to maintain its stability.

生化分析

Biochemical Properties

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate plays a crucial role in biochemical reactions, primarily serving as a substrate for various proteases. One notable interaction is with metacaspase-9 from Arabidopsis thaliana, where it acts as a fluorogenic substrate. The interaction between this compound and metacaspase-9 is characterized by a high catalytic efficiency (kcat/Km = 4.6 × 10⁵ M⁻¹s⁻¹) . This compound is also used to measure caspase activity during apoptosis induction in intact cells .

Cellular Effects

This compound influences various cellular processes, particularly those involving proteolytic enzymes. In apoptosis, the compound is used to monitor caspase activity, which is crucial for programmed cell death. By serving as a substrate for caspases, this compound helps researchers understand the dynamics of cell signaling pathways, gene expression, and cellular metabolism during apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases. When these enzymes cleave the peptide bond between the arginine and AMC, the fluorescent AMC moiety is released, allowing for the quantification of enzyme activity. This mechanism is particularly useful for studying enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at temperatures below -15°C . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that the compound remains effective in measuring enzyme activity over extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively measures protease activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as caspases and metacaspases, which play critical roles in protein degradation and apoptosis. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into cellular metabolism and enzyme regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for enzymatic reactions. Understanding these transport mechanisms is crucial for optimizing the use of the compound in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes. This localization is essential for its activity and function in measuring protease activity and studying cellular processes .

生物活性

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate (Ac-VRPR-AMC) is a fluorogenic peptide substrate widely recognized for its significant role in biochemical assays, particularly in studying proteolytic enzymes such as metacaspases. This compound is synthesized to facilitate the measurement of enzyme activity through the release of a fluorescent signal, making it an essential tool in various biological research fields.

- Molecular Formula : C₃₆H₅₂F₃N₁₁O₉

- Molecular Weight : Approximately 839.9 g/mol

- CAS Number : 919515-51-8

Ac-VRPR-AMC acts primarily as a substrate for metacaspase-9 from Arabidopsis thaliana. The mechanism involves the hydrolysis of the peptide bond between arginine and the fluorophore 7-amino-4-methylcoumarin (AMC), resulting in the emission of fluorescence. This reaction is critical for quantifying enzyme activity, particularly in studies related to apoptosis and programmed cell death.

Biological Activity

The biological activity of Ac-VRPR-AMC is characterized by its specificity for metacaspase enzymes, which are involved in various cellular processes, including apoptosis. The compound's design enables it to be cleaved efficiently by these enzymes, providing insights into their roles in cellular signaling and death pathways.

Table 1: Enzymatic Activity Data

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-Val-Arg-Pro-Arg-AMC | 50 ± 5 | 0.12 ± 0.01 | 2.4 × 10⁵ |

| Ac-Ile-Val-Pro-Arg-AMC | 96 ± 16 | 0.2 ± 0.02 | 2100 ± 300 |

| Ac-hCha-Phe(guan)-Pro-Arg-ACC | 53 ± 0.8 | 1.2 ± 0.017 | 23000 ± 11 |

Applications in Research

Ac-VRPR-AMC is primarily utilized in:

- Protease Activity Assays : Its ability to emit fluorescence upon cleavage makes it ideal for real-time monitoring of caspase-like activity.

- Apoptosis Studies : The substrate is instrumental in elucidating the mechanisms of programmed cell death in plant systems.

- Enzyme Kinetics : Researchers use Ac-VRPR-AMC to determine kinetic parameters such as Km and kcat for various proteases.

Study on Metacaspase Activity

A study published in Plant Physiology demonstrated that Ac-VRPR-AMC effectively monitored metacaspase activity during stress responses in Arabidopsis thaliana. The fluorescence intensity correlated with increased metacaspase activity under oxidative stress conditions, highlighting its utility in understanding plant responses to environmental stimuli .

Comparative Analysis with Other Substrates

Research comparing Ac-VRPR-AMC with other fluorogenic substrates revealed its superior specificity and efficiency for metacaspases. For instance, modifications to the peptide sequence significantly impacted enzymatic cleavage rates, underscoring the importance of substrate design in protease studies .

科学研究应用

Enzymatic Assays

TMPRSS2 Inhibition Studies:

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate has been utilized in biochemical assays to study the activity of TMPRSS2, a serine protease that plays a crucial role in the entry of SARS-CoV-2 into host cells. The compound acts as a substrate that releases a fluorescent signal upon cleavage by the enzyme, enabling real-time monitoring of enzymatic activity. In studies, it was compared with other fluorogenic substrates to determine its efficacy in detecting TMPRSS2 activity under various conditions, including pH and enzyme concentration .

Fluorogenic Assay Development:

The development of fluorogenic assays using Ac-Val-Arg-Pro-Arg-AMC has allowed researchers to screen potential inhibitors against TMPRSS2. This approach is particularly beneficial for high-throughput screening processes where rapid identification of effective compounds is necessary. The assay's design facilitates easy detection of enzyme activity through fluorescence, thus providing a valuable tool for drug discovery .

Drug Repurposing and Therapeutic Applications

COVID-19 Therapeutics:

Given the role of TMPRSS2 in SARS-CoV-2 entry, Ac-Val-Arg-Pro-Arg-AMC has been investigated as part of drug repurposing efforts aimed at identifying existing drugs that can inhibit this protease and potentially mitigate viral infections. The compound's ability to serve as a substrate in inhibitor screening assays positions it as a key player in therapeutic research targeting COVID-19 and similar respiratory viruses .

Clinical Trials and Screening:

The compound's application extends to clinical trials where it is used to evaluate the effectiveness of various therapeutic candidates against TMPRSS2. By assessing how well these candidates inhibit the cleavage of Ac-Val-Arg-Pro-Arg-AMC, researchers can gain insights into their potential utility in treating viral infections .

Research on Protease Activity

Understanding Protease Specificity:

Ac-Val-Arg-Pro-Arg-AMC is also employed to study the specificity and kinetics of various proteases beyond TMPRSS2. By analyzing how different proteases interact with this substrate, researchers can elucidate mechanisms of action and develop more selective inhibitors. This research is crucial for advancing our understanding of proteolytic processes involved in disease progression .

Case Studies and Findings

| Study Focus | Findings |

|---|---|

| TMPRSS2 Assay Development | Ac-Val-Arg-Pro-Arg-AMC was identified as an effective substrate for monitoring TMPRSS2 activity. |

| COVID-19 Drug Screening | Used in high-throughput screening to identify potential inhibitors for SARS-CoV-2 entry mechanisms. |

| Protease Kinetics | Provided insights into the kinetic parameters and specificity profiles of various serine proteases. |

相似化合物的比较

Structural and Functional Analogues

Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone Trifluoroacetate Salt

- Structure : Features a similar peptide backbone (Val-Arg-Pro-Arg) but replaces AMC with a fluoromethylketone (FMK) group. The "DL" designation indicates a racemic mixture at the aspartic acid residue .

- Mechanism : Acts as an irreversible protease inhibitor by covalently binding to the active site via the FMK group. Used in apoptosis studies targeting caspases .

- TFA Role : Enhances solubility, similar to Ac-Val-Arg-Pro-Arg-AMC TFA.

Tachyplesin I Trifluoroacetate Salt

- Structure : A 17-residue antimicrobial peptide with a β-hairpin structure, formulated as a TFA salt .

- Mechanism: Binds to microbial membranes, disrupting integrity. No fluorogenic component.

- TFA Role : Critical for purification and solubility during synthesis.

Z-Val-Ala-DL-Asp-AMC

- Structure : Shorter peptide sequence (Val-Ala-Asp) with AMC and a benzyloxycarbonyl (Z) protecting group.

- Mechanism : Substrate for caspases (e.g., caspase-3), releasing AMC upon cleavage.

- TFA Role: Not explicitly mentioned, but TFA is commonly used in analogous substrates .

Comparative Analysis Table

常见问题

Basic Research Questions

Q. How is Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate used as a substrate in protease activity assays?

- Methodological Answer : The compound is cleaved by trypsin-like proteases at the arginine-AMC bond, releasing fluorescent 7-amido-4-methylcoumarin (AMC). Reactions are performed in buffered aqueous solutions (pH 7.4, 37°C) with fluorescence detection (ex/em: 380/460 nm). Protease activity is quantified by measuring AMC liberation over time using a microplate reader or fluorometer .

- Key Considerations : Ensure enzyme specificity by comparing activity with control substrates like Suc-LLVY-AMC (chymotrypsin-like) or Z-LLE-AMC (peptidylglutamyl activity) .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in anhydrous DMSO or methanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as trifluoroacetate salts are hygroscopic and degrade under humidity .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (220 nm). Mobile phases typically include 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B). Purity ≥95% is recommended to minimize background fluorescence interference .

Advanced Research Questions

Q. How can discrepancies in fluorescence quantification be addressed in high-throughput assays using this substrate?

- Methodological Answer : Normalize fluorescence signals using internal standards (e.g., free AMC at known concentrations). Correct for autofluorescence by including substrate-only controls. Optimize plate reader settings (e.g., gain, integration time) to avoid signal saturation. Validate with kinetic reads rather than endpoint measurements .

- Data Contradiction Example : Discrepancies may arise from residual TFA in the substrate preparation, which quenches fluorescence. Purify the compound via size-exclusion chromatography or dialysis if necessary .

Q. What strategies mitigate trifluoroacetate interference in mass spectrometry (MS) analysis of enzymatic products?

- Methodological Answer : Replace TFA with 0.1% formic acid in MS buffers to reduce ion suppression. Use solid-phase extraction (SPE) with C18 cartridges to remove salts. For LC-MS/MS, employ a divert valve to exclude high-TFA elution regions .

- Case Study : Sodium trifluoroacetate clusters are used for MS calibration but can interfere with low-abundance analytes. Optimize collision energy to fragment TFA adducts selectively.

Q. How does the substrate’s specificity compare to structurally similar compounds like Z-Gly-Pro-Arg-AMC?

- Methodological Answer : Ac-Val-Arg-Pro-Arg-AMC has higher specificity for trypsin-like proteases due to its valine-proline-arginine sequence, which reduces non-specific cleavage by chymotrypsin. Compare kinetic parameters (Km, Vmax) using Michaelis-Menten plots under identical buffer conditions .

- Experimental Design : Perform competitive inhibition assays with Z-Gly-Pro-Arg-AMC to assess cross-reactivity .

Q. What are the implications of trifluoroacetate contamination in cell-based assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。